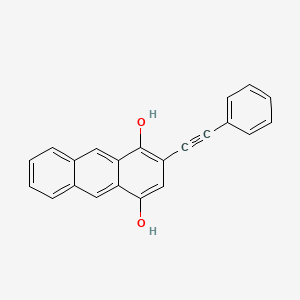
2-(Phenylethynyl)anthracene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylethynyl)anthracene-1,4-diol is an anthracene-based derivative known for its unique photophysical and electrochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)anthracene-1,4-diol typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are catalyzed by palladium and often require specific conditions such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction proceeds with good yields and involves the coupling of phenylethynyl groups to the anthracene core .
Industrial Production Methods: Industrial production methods for anthracene derivatives, including this compound, often involve large-scale cross-coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylethynyl)anthracene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Nitroanthracene or halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylethynyl)anthracene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 2-(Phenylethynyl)anthracene-1,4-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, including imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .
Comparación Con Compuestos Similares
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 2-(Phenylethynyl)anthracene-1,4-diol is unique due to the presence of hydroxyl groups at positions 1 and 4, which enhance its solubility and reactivity compared to other anthracene derivatives. The phenylethynyl group also contributes to its distinct photophysical properties, making it a valuable compound for specific applications in optoelectronics and imaging .
Propiedades
Número CAS |
65734-60-3 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)anthracene-1,4-diol |
InChI |
InChI=1S/C22H14O2/c23-21-14-18(11-10-15-6-2-1-3-7-15)22(24)20-13-17-9-5-4-8-16(17)12-19(20)21/h1-9,12-14,23-24H |
Clave InChI |
GUTJCJBRFGRAKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C3=CC4=CC=CC=C4C=C3C(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)


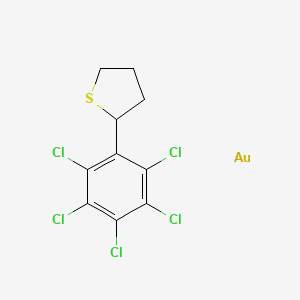
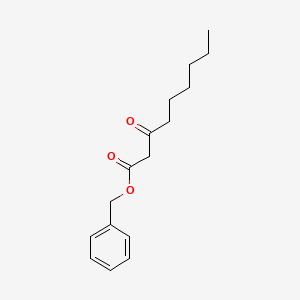
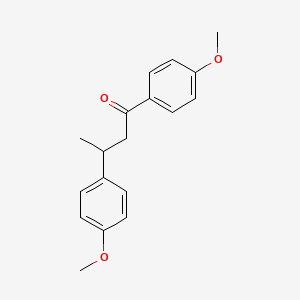
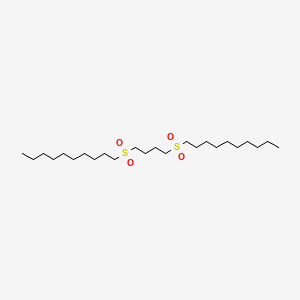
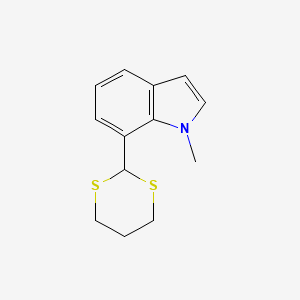
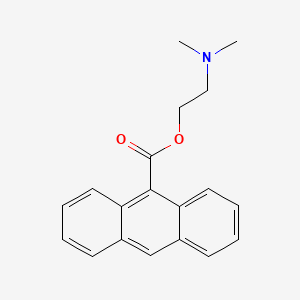
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
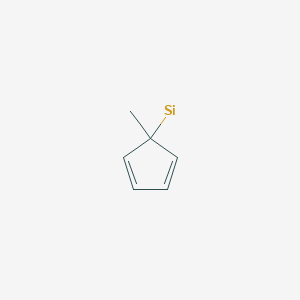
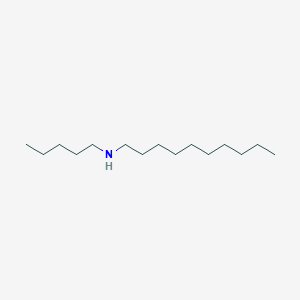
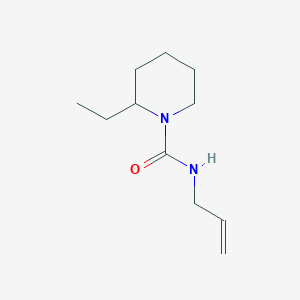
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
